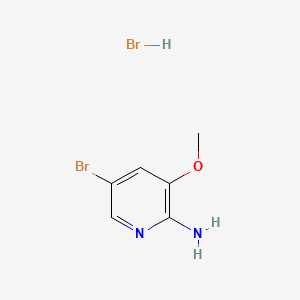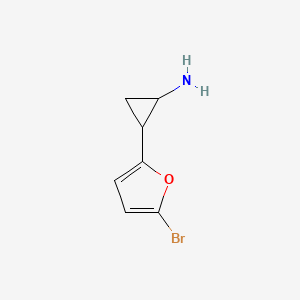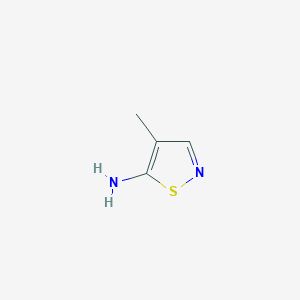
4-Methylisothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylisothiazol-5-amine is an organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl₂), followed by nucleophilic displacement to yield the desired compound .
Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including this compound, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the thiol-amide to form the corresponding disulfide .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
4-Methylisothiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial and fungal growth inhibition.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in pharmaceuticals.
Mechanism of Action
The antimicrobial activity of 4-Methylisothiazol-5-amine is attributed to its ability to inhibit essential enzymes in microorganisms. It targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting cellular functions. This mechanism effectively inhibits the growth of bacteria, fungi, and other microorganisms .
Comparison with Similar Compounds
Methylisothiazolinone (MIT): Known for its use as a preservative in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.
Benzisothiazolinone (BIT): Another widely used antimicrobial agent.
Uniqueness: 4-Methylisothiazol-5-amine stands out due to its specific structural features and the unique balance of antimicrobial properties it offers. Its ability to form stable derivatives and its effectiveness in various applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
4-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2S/c1-3-2-6-7-4(3)5/h2H,5H2,1H3 |
InChI Key |
GAESTZKQSOXSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


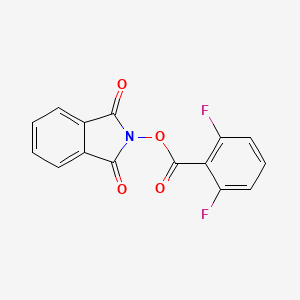
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)

![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
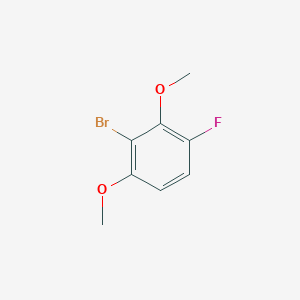
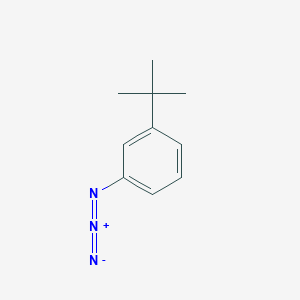
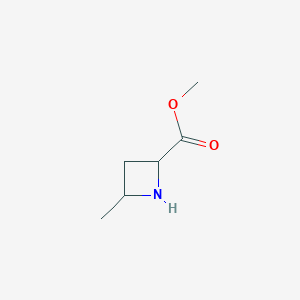

![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
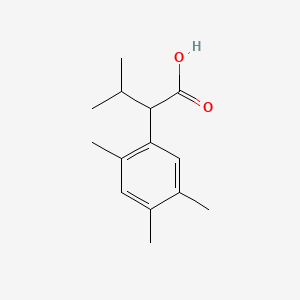
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
